molecular formula C21H26O9S B2366327 4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside CAS No. 28244-94-2

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Cat. No.: B2366327
CAS No.: 28244-94-2
M. Wt: 454.49
InChI Key: XRFOIRMXQHXTRL-ADAARDCZSA-N
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Description

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C21H26O9S . It has a molecular weight of 454.49 g/mol . The IUPAC name for this compound is (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate .


Molecular Structure Analysis

The InChI Key for this compound is XRFOIRMXQHXTRL-IFLJBQAJSA-N . The SMILES representation is CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C .


Physical and Chemical Properties Analysis

This compound has a melting point of 115°C to 116°C . It has a boiling point of 524.5±50.0 C at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

Synthesis of Branched Oligosaccharides

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside has been used in the chemical synthesis of protected branched-tetrasaccharide thioglycosides. These are intermediates for synthesizing branched oligosaccharides, which have applications in various biochemical studies (Motawia, Olsen, Møller, & Marcussen, 1994).

Development of Glycosyl Donors

The compound has been utilized in the development of novel glycosyl donors. This is crucial for the synthesis of oligosaccharides containing specific structures, like the X-antigenic trisaccharide, which have potential biomedical applications (Jain & Matta, 1992).

Electrochemical Glycosylation Reactions

It is also involved in electrochemical glycosylation reactions. Studies have demonstrated its reactivity towards sugar alcohols, leading to the selective formation of β-linked disaccharide derivatives (Balavoine, Berteina, Gref, Fischer, & Lubineau, 1995).

Synthesis of Glycoside Clusters

Additionally, this chemical has been used in the facile synthesis of 1-thio-beta-lactoside clusters. These clusters have been explored for their potential anti-metastatic activity, making them of interest in cancer research (Meng, Yang, Li, Li, Cheng, Cai, & Li, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOIRMXQHXTRL-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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